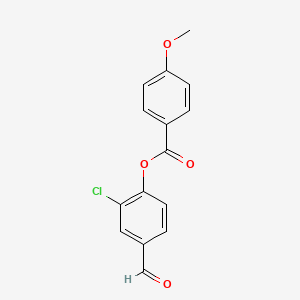

2-Chloro-4-formylphenyl 4-methoxybenzoate

Description

2-Chloro-4-formylphenyl 4-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a chloro group, a formyl group, and a methoxybenzoate moiety

Properties

IUPAC Name |

(2-chloro-4-formylphenyl) 4-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO4/c1-19-12-5-3-11(4-6-12)15(18)20-14-7-2-10(9-17)8-13(14)16/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJLKVECSHWCLJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-formylphenyl 4-methoxybenzoate typically involves the esterification of 2-chloro-4-formylphenol with 4-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for efficient production.

Types of Reactions:

Oxidation: The formyl group in this compound can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products:

Oxidation: 2-Chloro-4-carboxyphenyl 4-methoxybenzoate.

Reduction: 2-Chloro-4-hydroxymethylphenyl 4-methoxybenzoate.

Substitution: 2-Amino-4-formylphenyl 4-methoxybenzoate (if amine is used as nucleophile).

Scientific Research Applications

2-Chloro-4-formylphenyl 4-methoxybenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-formylphenyl 4-methoxybenzoate depends on its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro group can participate in halogen bonding, influencing the compound’s binding affinity to its targets. The methoxybenzoate moiety can enhance the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

- 2-Chloro-4-formylphenyl 4-fluorobenzoate

- 2-Chloro-4-formylphenyl 4-ethoxybenzoate

- 2-Chloro-4-formylphenyl 4-hydroxybenzoate

Comparison: 2-Chloro-4-formylphenyl 4-methoxybenzoate is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. Compared to its analogs with different substituents (e.g., fluorine, ethoxy, hydroxy), the methoxy group can enhance the compound’s lipophilicity and potentially its membrane permeability, making it more effective in certain applications.

Biological Activity

2-Chloro-4-formylphenyl 4-methoxybenzoate is an organic compound that belongs to the class of benzoates, characterized by its unique functional groups, including a chloro group, a formyl group, and a methoxybenzoate moiety. This compound has gained attention due to its potential biological activities, particularly in enzyme inhibition and interaction with various molecular targets.

The biological activity of this compound primarily stems from its ability to interact with specific proteins and enzymes. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The chloro group may participate in halogen bonding, which can enhance the binding affinity of the compound to its targets. Additionally, the methoxybenzoate moiety improves solubility and stability, further facilitating biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Enzyme Inhibition : It has been studied for its potential to inhibit acetylcholinesterase (AChE), an enzyme crucial in neurotransmission. Inhibitors of AChE are significant in treating neurodegenerative diseases such as Alzheimer's disease .

- Antioxidant Properties : Some studies suggest that derivatives of this compound might exhibit antioxidant activity, which is beneficial in reducing oxidative stress in biological systems .

- Antimicrobial Activity : Preliminary investigations have indicated potential antimicrobial properties against certain pathogens.

Enzyme Inhibition

In a study focusing on AChE inhibition, various phenolic derivatives were synthesized and evaluated for their inhibitory activity. The results showed that certain derivatives exhibited IC50 values comparable to established AChE inhibitors like Donepezil and Rivastigmine. For instance, one derivative demonstrated an IC50 value of 4.15 µM, indicating significant inhibitory potential against AChE .

Antioxidant Activity

Another study explored the antioxidant capabilities of related compounds. The findings revealed that certain benzoate derivatives exhibited notable scavenging activity against free radicals, suggesting their potential use in therapeutic applications aimed at oxidative stress-related conditions .

Comparative Analysis

A comparative analysis was conducted with similar compounds to assess the unique properties of this compound. The presence of the methoxy group was found to enhance lipophilicity and membrane permeability compared to analogs with different substituents (e.g., fluorine or hydroxy groups). This enhanced permeability may contribute to its effectiveness as a drug candidate.

Table 1: Biological Activity Summary

Table 2: Comparison with Similar Compounds

| Compound Name | IC50 (µM) | Unique Features |

|---|---|---|

| This compound | 4.15 | Methoxy group enhances lipophilicity |

| 2-Chloro-4-formylphenyl 4-fluorobenzoate | N/A | Lacks methoxy group |

| 2-Chloro-4-formylphenyl 4-hydroxybenzoate | N/A | Hydroxy group may reduce lipophilicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.